molecular formula C9H8N2O3 B14144231 3-Nitro-7,8-dihydroquinolin-5(6H)-one CAS No. 87883-18-9

3-Nitro-7,8-dihydroquinolin-5(6H)-one

Cat. No.: B14144231
CAS No.: 87883-18-9
M. Wt: 192.17 g/mol
InChI Key: GQZRZLJUYXQTQU-UHFFFAOYSA-N
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Description

3-Nitro-7,8-dihydroquinolin-5(6H)-one is a heterocyclic organic compound that features a quinoline core structure. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-7,8-dihydroquinolin-5(6H)-one typically involves the nitration of 7,8-dihydroquinolin-5(6H)-one. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale nitration reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form various derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).

Major Products

    Amino derivatives: Formed by reduction of the nitro group.

    Substituted quinolines: Formed by nucleophilic substitution reactions.

Scientific Research Applications

    Chemistry: Used as intermediates in the synthesis of more complex molecules.

    Biology: Investigated for their biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agents due to their bioactivity.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Nitro-7,8-dihydroquinolin-5(6H)-one depends on its specific biological target. Generally, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    7,8-Dihydroquinolin-5(6H)-one: Lacks the nitro group, making it less reactive in certain chemical reactions.

    3-Amino-7,8-dihydroquinolin-5(6H)-one: Formed by the reduction of the nitro group, with different biological activities.

    3-Chloro-7,8-dihydroquinolin-5(6H)-one: A halogenated derivative with distinct chemical properties.

Uniqueness

3-Nitro-7,8-dihydroquinolin-5(6H)-one is unique due to the presence of the nitro group, which imparts specific reactivity and biological activity that is not observed in its non-nitrated counterparts.

Properties

CAS No.

87883-18-9

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

3-nitro-7,8-dihydro-6H-quinolin-5-one

InChI

InChI=1S/C9H8N2O3/c12-9-3-1-2-8-7(9)4-6(5-10-8)11(13)14/h4-5H,1-3H2

InChI Key

GQZRZLJUYXQTQU-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C(C=N2)[N+](=O)[O-])C(=O)C1

Origin of Product

United States

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